5-(4-Chloro-phenyl)-2-ethynyl-pyridine
Overview
Description
5-(4-Chloro-phenyl)-2-ethynyl-pyridine is an organic compound that belongs to the class of pyridines It features a pyridine ring substituted with a 4-chlorophenyl group and an ethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chloro-phenyl)-2-ethynyl-pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzaldehyde and 2-ethynylpyridine.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
Catalysts: Palladium catalysts are commonly used to facilitate the coupling reaction between the 4-chlorobenzaldehyde and 2-ethynylpyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chloro-phenyl)-2-ethynyl-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
5-(4-Chloro-phenyl)-2-ethynyl-pyridine has several scientific research applications, including:
Chemistry
Catalysis: Used as a ligand in transition metal-catalyzed reactions.
Organic Synthesis: Employed as a building block for the synthesis of more complex organic molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Anticancer Research: Studied for its cytotoxic effects on cancer cells.
Industry
Materials Science: Used in the development of novel materials with unique properties.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 5-(4-Chloro-phenyl)-2-ethynyl-pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Known for its antiviral activity.
5-(4-Chlorophenyl)-1H-indole-2-carboxylate: Exhibits antiviral and anti-inflammatory properties.
Uniqueness
5-(4-Chloro-phenyl)-2-ethynyl-pyridine is unique due to its ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This differentiates it from other similar compounds that may lack this functional group.
Properties
Molecular Formula |
C13H8ClN |
---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-ethynylpyridine |
InChI |
InChI=1S/C13H8ClN/c1-2-13-8-5-11(9-15-13)10-3-6-12(14)7-4-10/h1,3-9H |
InChI Key |
SNBMDVKFHUISRM-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=NC=C(C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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